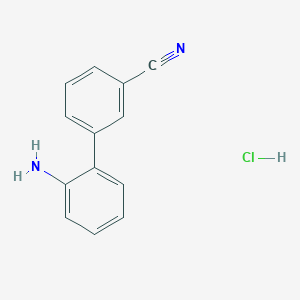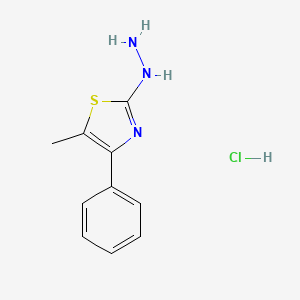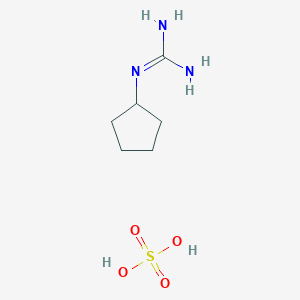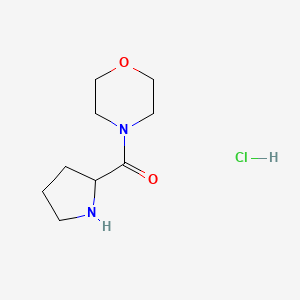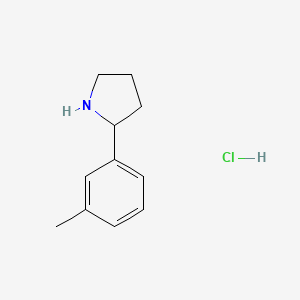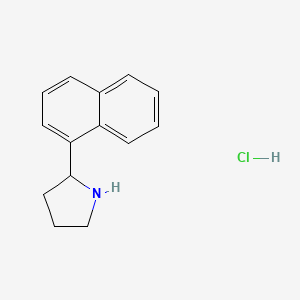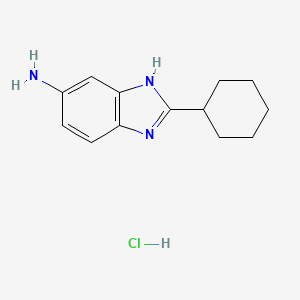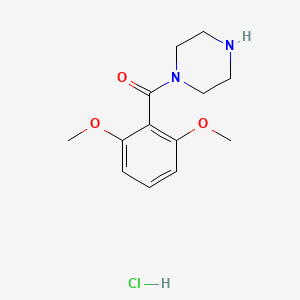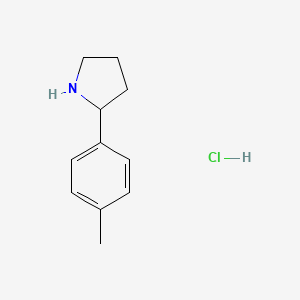
2-p-Tolyl-pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-p-Tolyl-pyrrolidine hydrochloride is a chemical compound belonging to the class of pyrrolidine derivatives. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted with a p-tolyl group (a benzene ring with a methyl group at the para position). This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-p-Tolyl-pyrrolidine hydrochloride typically involves the reaction of p-tolylamine with a suitable alkylating agent, such as an alkyl halide, under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity. The compound is often purified through recrystallization or chromatographic techniques to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: 2-p-Tolyl-pyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, including pyrrolidone derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as pyrrolidine derivatives with different functional groups.
Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives of the compound.
Scientific Research Applications
2-p-Tolyl-pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-p-Tolyl-pyrrolidine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
2-p-Tolyl-pyrrolidine hydrochloride is similar to other pyrrolidine derivatives, such as pyrrolidine itself and various substituted pyrrolidines. its unique structural features, such as the presence of the p-tolyl group, distinguish it from these compounds. Other similar compounds include:
Pyrrolidine: The parent compound without any substituents.
N-alkylpyrrolidines: Pyrrolidine derivatives with alkyl groups attached to the nitrogen atom.
Pyrrolidone derivatives: Compounds derived from pyrrolidine through oxidation reactions.
Properties
IUPAC Name |
2-(4-methylphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-4-6-10(7-5-9)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMWCVPKYDLDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
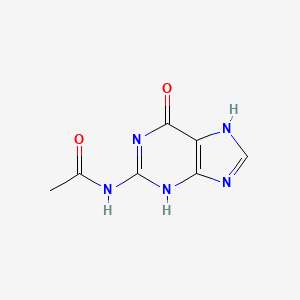

![2-Chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride;hydrochloride](/img/structure/B7812587.png)
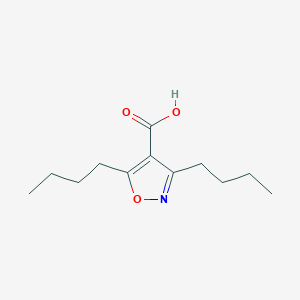
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B7812606.png)
